1-Bromo-3-(2-chloro-1,1,2-trifluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2-chloro-1,1,2-trifluoroethoxy)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom, a chlorine atom, and a trifluoroethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-chloro-1,1,2-trifluoroethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenol and 2-chloro-1,1,2-trifluoroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the etherification process.
Etherification: The 3-bromophenol reacts with 2-chloro-1,1,2-trifluoroethanol in the presence of a base to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-chloro-1,1,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the halogen atoms or the aromatic ring, leading to different reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are employed.
Major Products
Nucleophilic Substitution: Products include substituted aromatic ethers with different functional groups replacing the bromine atom.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: Products include reduced aromatic rings or dehalogenated compounds.
Scientific Research Applications
1-Bromo-3-(2-chloro-1,1,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-chloro-1,1,2-trifluoroethoxy)benzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, leading to various chemical or biological effects. The trifluoroethoxy group can enhance the compound’s lipophilicity, affecting its interaction with lipid membranes or proteins.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Similar structure but lacks the chlorine atom.
1-Bromo-3-(trifluoromethoxy)benzene: Similar structure with a trifluoromethoxy group instead of trifluoroethoxy.
3-Bromoanisole: Similar structure with a methoxy group instead of trifluoroethoxy.
Uniqueness
1-Bromo-3-(2-chloro-1,1,2-trifluoroethoxy)benzene is unique due to the presence of both chlorine and trifluoroethoxy groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
1-bromo-3-(2-chloro-1,1,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-5-2-1-3-6(4-5)14-8(12,13)7(10)11/h1-4,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITTUKDAIFQRBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(C(F)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.